molecular formula C10H8ClNO2 B1332591 methyl 3-chloro-1H-indole-2-carboxylate CAS No. 220664-32-4

methyl 3-chloro-1H-indole-2-carboxylate

Cat. No.: B1332591
CAS No.: 220664-32-4
M. Wt: 209.63 g/mol
InChI Key: XRPAKOBVNUUWFE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the third position and a carboxylate ester group at the second position of the indole ring. It is widely used in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-1H-indole-2-carboxylate typically involves the chlorination of methyl indole-2-carboxylate. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Substitution: Formation of 3-amino or 3-thio derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chloro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 3-bromo-1H-indole-2-carboxylate
  • Methyl 3-iodo-1H-indole-2-carboxylate

Comparison: Methyl 3-chloro-1H-indole-2-carboxylate is unique due to the presence of the chlorine atom at the third position, which imparts distinct electronic and steric properties. Compared to its bromo and iodo analogs, the chloro derivative is generally more reactive in nucleophilic substitution reactions. Additionally, the chloro compound often exhibits different biological activities and binding affinities, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPAKOBVNUUWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363237
Record name methyl 3-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220664-32-4
Record name Methyl 3-chloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220664-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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